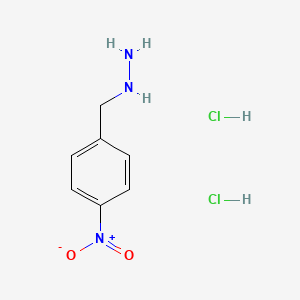

(4-Nitrobenzyl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Nitrobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11Cl2N3O2 . It has a molecular weight of 240.09 and appears as a powder .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as Schiff bases have been synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a nitro group and a hydrazine group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as 4-nitrobenzaldehyde have been reduced to 4-aminobenzaldehyde using RhCu bimetallic nanoparticles .Physical and Chemical Properties Analysis

“this compound” is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research has shown that (4-Nitrobenzyl)hydrazine dihydrochloride is a key intermediate in the synthesis of complex chemical structures. For instance, it has been used in the condensation reactions leading to the formation of pyrazole derivatives, as detailed by Kurihara et al. (1975), who studied the molecular structure and chemical reactivities of condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride. Their work revealed the formation of 4-(α-methoxy-o-nitrobenzyl)-3,5-dimethylpyrazole hydrochloride, among other derivatives, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles (Kurihara et al., 1975).

Antitumor Activity

Shyam et al. (1986) explored the influence of arylsulfonyl and aralkylsulfonyl substituents on antitumor and alkylating activity of 1,2-bis(arylsulfonyl)-1-methylhydrazines. Their research identified compounds with significant increases in the survival time of tumor-bearing mice, highlighting the potential therapeutic applications of this compound derivatives in cancer treatment (Shyam et al., 1986).

Photocatalysis

The photocatalytic reduction of nitrobenzenes to anilines, an important reaction for producing valuable chemical intermediates, has been facilitated by this compound. Kumar et al. (2016) demonstrated the use of nickel nanoparticle-decorated phosphorous-doped graphitic carbon nitride for the reduction of various nitrobenzenes under visible light irradiation, where hydrazine monohydrate served as a proton and electron source. This work underscores the compound's role in enhancing photocatalytic activities for environmental and synthetic applications (Kumar et al., 2016).

Analytical Chemistry

In analytical chemistry, this compound has been utilized in developing novel fluorescent probes for sensitive detection and imaging of hydrazine in living cells. Chen et al. (2017) created a turn-on fluorescent probe that demonstrated excellent selectivity and high sensitivity for hydrazine detection in aqueous solutions, highlighting its importance in both environmental and biological systems (Chen et al., 2017).

Safety and Hazards

Orientations Futures

The future directions of research on “(4-Nitrobenzyl)hydrazine dihydrochloride” and related compounds could involve their potential applications in various fields. For instance, pyrazole-containing compounds, which can be synthesized from hydrazine derivatives, have been found to be useful in biological, physical-chemical, material science, and industrial fields .

Mécanisme D'action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, often acting as reducing agents .

Mode of Action

The mode of action of (4-Nitrobenzyl)hydrazine dihydrochloride involves redox reactions. The kinetics of the redox reaction between naphthol green B and hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium . The redox reaction displayed a stoichiometry of 1:1 and obeys the rate law: -d[NGB3-]/dt=k2[NGB3-][N2H4.2HCl]. Change in hydrogen ion concentration of the reaction medium has no effect on the rate of the reaction .

Biochemical Pathways

It’s known that hydrazine derivatives can participate in various redox reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

As a solid compound, its bioavailability would depend on factors such as solubility, stability, and the method of administration .

Result of Action

It’s known that hydrazine derivatives can participate in redox reactions, which can lead to various molecular and cellular changes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, temperature, and ionic strength . For example, the rate of the redox reaction between naphthol green B and hydrazine dihydrochloride decreases with an increase in the ionic strength of the reaction medium .

Propriétés

IUPAC Name |

(4-nitrophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;;/h1-4,9H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNLXWJQLNRMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B2846201.png)

![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)

![1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2846205.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)